molecular formula C6H6ClNO2S2 B13523418 2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride

2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride

Cat. No.: B13523418
M. Wt: 223.7 g/mol
InChI Key: DRNWPAZXJSXITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride typically involves the reaction of cyclopropylamine with thioamide, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and reagents like thionyl chloride to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential biological activities, making it a candidate for further investigation in drug discovery and development.

    Medicine: Its derivatives are being explored for their potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its biological activities and applications in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1,3-thiazole-4-sulfonamide
  • 2-Cyclopropyl-1,3-thiazole-4-sulfonic acid
  • 2-Cyclopropyl-1,3-thiazole-4-sulfonyl fluoride

Uniqueness

2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various derivatives and compounds with potential biological activities .

Properties

Molecular Formula

C6H6ClNO2S2

Molecular Weight

223.7 g/mol

IUPAC Name

2-cyclopropyl-1,3-thiazole-4-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO2S2/c7-12(9,10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2

InChI Key

DRNWPAZXJSXITI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.